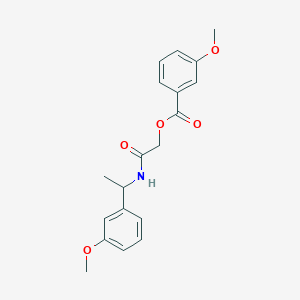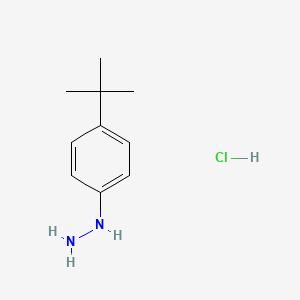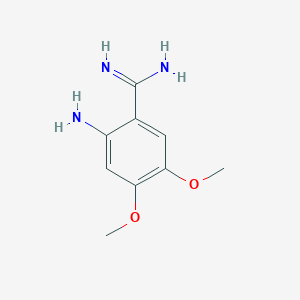
(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mechanism of Action
The mechanism of action of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile is not fully understood. However, studies have suggested that the compound may induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases.
Biochemical and Physiological Effects:
Studies have shown that (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile exhibits significant biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, the compound has been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile for lab experiments is its potential as an anticancer agent. The compound exhibits significant cytotoxic activity against various cancer cell lines, making it a promising candidate for further study. However, one of the limitations of the compound is its low solubility, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of cancer and other diseases. Other potential future directions include the study of the compound's antioxidant and anti-inflammatory properties and its potential as a therapeutic agent for other conditions.
Synthesis Methods
The synthesis of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile involves the reaction of 4-ethylbenzaldehyde, 2-aminothiazole, 4-hydroxy-3-nitrobenzaldehyde, and malononitrile in the presence of a catalyst. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition, resulting in the formation of the desired compound.
Scientific Research Applications
(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile has potential applications in various areas of scientific research. One of the most significant applications is in the field of medicinal chemistry, where it has been studied for its potential as an anticancer agent. Studies have shown that the compound exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells.
properties
IUPAC Name |
(Z)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c1-2-13-3-6-15(7-4-13)17-12-27-20(22-17)16(11-21)9-14-5-8-19(24)18(10-14)23(25)26/h3-10,12,24H,2H2,1H3/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQZVBKMSOZGJP-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C=C3)O)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2855151.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2855152.png)
![2-Morpholino-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2855153.png)
![N-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2855155.png)
![(1S,3R)-methyl 3-[(tert-butoxycarbonyl)amino]cyclopentanecarboxylate](/img/structure/B2855156.png)



![4-[2-(3-Oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetyl]morpholine-3-carbonitrile](/img/structure/B2855162.png)


![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4,5-trimethoxyphenyl)propanamide](/img/no-structure.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2855171.png)